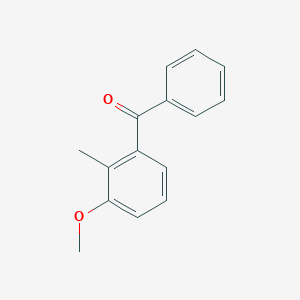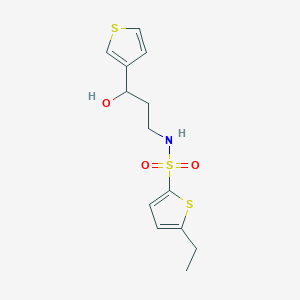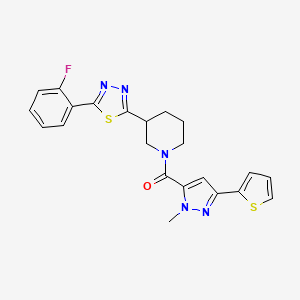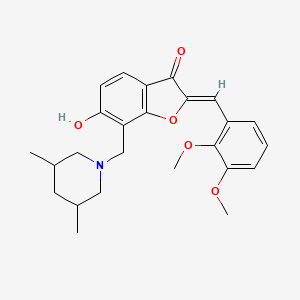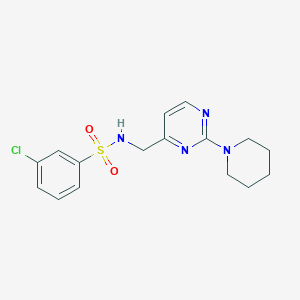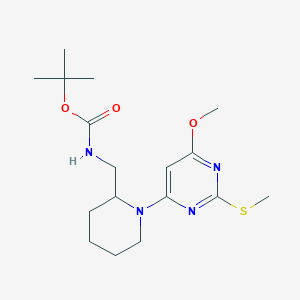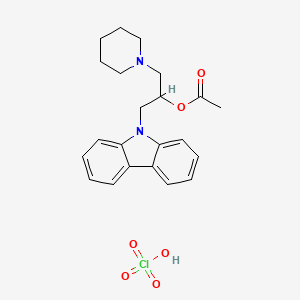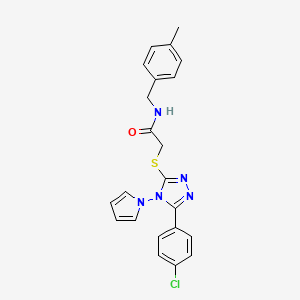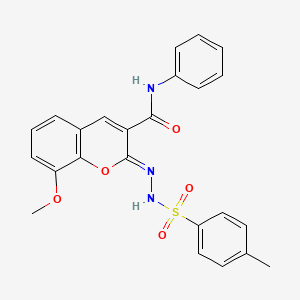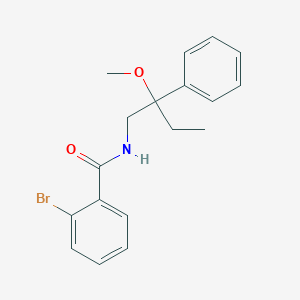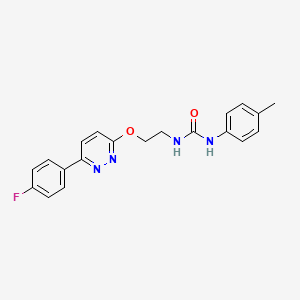
1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of B-cell malignancies.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research on derivatives of pyridazine, a core structure related to the compound , has shown potential in the synthesis of compounds with significant antioxidant activity. For example, a study synthesized various derivatives to evaluate their antioxidant potential, underscoring the importance of this chemical scaffold in developing new antioxidant agents (George, Sabitha, Kumar, & Ravi, 2010).
Antimicrobial and Antibacterial Agents
Compounds containing pyridazinone units have been explored for their antibacterial properties. A study focused on synthesizing heterocyclic compounds with a sulfonamido moiety, revealing that several derivatives exhibited high antibacterial activity, indicating the utility of such structures in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anticancer Research
The synthesis and evaluation of pyridazine derivatives for their anticancer activity have been a significant area of interest. A study synthesized a variety of pyridazine carbonitrile derivatives, evaluating their antibacterial and antitumor activities. This research highlights the potential of pyridazine-based compounds in developing novel anticancer therapies (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Material Science Applications
In the field of materials science, pyridazine derivatives have been investigated for their utility as electron transport layers in polymer solar cells. A study demonstrated that urea-doped ZnO films, which might share structural similarities with the compound , significantly improved the efficiency of polymer solar cells, showcasing the role of such compounds in enhancing renewable energy technologies (Wang, Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018).
Propiedades
IUPAC Name |
1-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-14-2-8-17(9-3-14)23-20(26)22-12-13-27-19-11-10-18(24-25-19)15-4-6-16(21)7-5-15/h2-11H,12-13H2,1H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGGTYWFZSFYTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(p-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B2385663.png)
![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2385667.png)
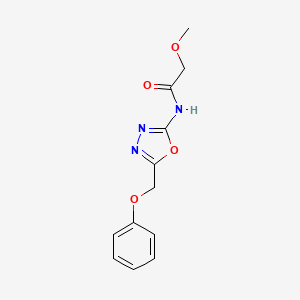
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2385671.png)
